d-threo-PDMP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

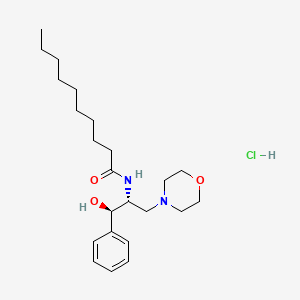

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJHJOYQTSEKPK-BLDCTAJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017468 | |

| Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>64.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500380 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

80938-69-8 | |

| Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

D-threo-PDMP: A Technical Guide to a Potent Glucosylceramide Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) is a widely utilized synthetic ceramide analog that acts as a potent and specific inhibitor of glucosylceramide synthase (GCS). This enzyme catalyzes the initial step in the biosynthesis of most glycosphingolipids (GSLs) by transferring glucose from UDP-glucose to ceramide. By blocking this crucial step, this compound leads to a reduction in the cellular levels of glucosylceramide and downstream complex GSLs, while concurrently causing an accumulation of its substrate, ceramide. This modulation of sphingolipid metabolism has profound effects on numerous cellular processes, including cell growth, apoptosis, signaling, and membrane dynamics. Consequently, this compound has emerged as an invaluable tool for investigating the multifaceted roles of GSLs and ceramide in health and disease. Its potential as a therapeutic agent is being actively explored in various contexts, including cancer, lysosomal storage disorders, and multidrug resistance. This technical guide provides an in-depth overview of this compound, encompassing its mechanism of action, quantitative effects, detailed experimental protocols, and its impact on key cellular signaling pathways.

Core Concepts: Mechanism of Action

This compound functions as a competitive inhibitor of glucosylceramide synthase (GCS), also known as UDP-glucose:ceramide glucosyltransferase (UGCG).[1][2] Its molecular structure mimics that of ceramide, allowing it to bind to the active site of GCS. This binding event prevents the natural substrate, ceramide, from accessing the enzyme, thereby inhibiting the synthesis of glucosylceramide (GlcCer).[2] The inhibition of GCS is stereospecific, with the D-threo isomer being the active enantiomer, while the L-threo isomer does not inhibit GCS and can, in some instances, stimulate GSL biosynthesis.[3][4]

The primary consequence of GCS inhibition by this compound is the depletion of GlcCer and, subsequently, all downstream complex glycosphingolipids, such as lactosylceramide, globosides, and gangliosides.[2] This depletion alters the composition and properties of cellular membranes, particularly lipid rafts, which are enriched in GSLs and play critical roles in signal transduction.

A secondary but equally important effect of GCS inhibition is the accumulation of the substrate, ceramide.[5] Ceramide is a bioactive lipid that acts as a second messenger in a variety of signaling pathways, most notably those involved in apoptosis, cell cycle arrest, and senescence. Therefore, the biological effects of this compound are a composite of GSL depletion and ceramide accumulation.

Beyond its direct effects on GCS, some studies suggest that this compound may have off-target effects, including alterations in cholesterol homeostasis and lysosomal function.[6][7] These broader cellular effects contribute to its complex biological activity.

Quantitative Data

The following tables summarize the quantitative effects of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line/System | Concentration/Dose | Effect | Reference(s) |

| IC50 | Glucosylceramide synthase (enzyme assay) | 5 µM | 50% inhibition of enzyme activity | [1] |

| IC50 | Glucosylceramide synthase (MDCK cell homogenates) | 0.8 µM | 90% inhibition of enzyme activity | |

| GSL Depletion | B16 melanoma cells | 25 µM | Inhibition of glucosylceramide and lactosylceramide synthesis | [1] |

| GSL Depletion | HepG2 cells | 40 µM | Decreased GM3 ganglioside content to 22.3% of control | [3] |

| Ceramide Accumulation | Hepatocytes | 2-14 hours | Enhanced accumulation of ceramides | [5] |

| Apoptosis | Pancreatic cancer cells (with AZD-6244) | Not specified | Induced massive cell death and apoptosis | |

| Neurite Growth Inhibition | Rat explants | 5-20 µM (2 days) | Dose-dependent inhibition of neurite growth | [5] |

| Cell Adhesion | B16 melanoma cells | 10-15 µM (20 hours) | Inhibition of adhesion to laminin and collagen | [1][5] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease/Condition | Dosing Regimen | Outcome | Reference(s) |

| Rats (forebrain ischemia) | Memory retention | 40 mg/kg/day (post-ischemia) | Improved retention of long-term memory (L-threo isomer) | |

| Mice | Learning and memory | Not specified | Impaired learning in the four-pellet taking test | [1] |

| Mice (EAE model) | Neuroinflammation | Not specified | Prevents lactosylceramide synthesis, a promoter of neuroinflammation | [1] |

| Athymic nude mice | Ovarian cancer xenografts | Not specified | Used to evaluate in vivo GCS activity |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Glucosylceramide Synthase (GCS) Activity Assay

This protocol is adapted for a cell-based assay using a fluorescent ceramide analog, NBD C6-ceramide.

Materials:

-

Cells of interest (e.g., NCI/ADR-RES cells)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

NBD C6-ceramide complexed to BSA

-

1% BSA in RPMI-1640 medium

-

Phosphate-buffered saline (PBS)

-

Solvents for lipid extraction (e.g., chloroform:methanol)

-

TLC plates and developing chamber

-

Spectrophotometer or fluorescence scanner

Procedure:

-

Cell Culture: Seed 5 x 10^5 cells per well in 6-well plates and culture for 24 hours.

-

Inhibitor Treatment: Treat cells with the desired concentrations of this compound (e.g., 2.5 and 10 µM) in culture medium for 4 hours at 37°C. Include a vehicle control (DMSO).

-

Substrate Incubation: Replace the medium with 500 µL of 1% BSA in RPMI-1640 containing 100 µM NBD C6-ceramide. Incubate for a defined period (e.g., 2 hours) at 37°C.

-

Cell Lysis and Lipid Extraction:

-

Wash cells twice with ice-cold PBS.

-

Scrape cells and extract total lipids using a suitable solvent system (e.g., chloroform:methanol 2:1, v/v).

-

Dry the lipid extract under a stream of nitrogen.

-

-

Thin-Layer Chromatography (TLC):

-

Resuspend the dried lipid extract in a small volume of chloroform:methanol (1:1, v/v).

-

Spot the samples onto a TLC plate.

-

Develop the TLC plate in a chamber with an appropriate solvent system to separate NBD C6-glucosylceramide from NBD C6-ceramide.

-

-

Quantification:

-

Visualize the fluorescent spots under UV light.

-

Scrape the spots corresponding to the substrate and product into separate vials.

-

Elute the lipids from the silica gel with a suitable solvent.

-

Quantify the amount of NBD C6-glucosylceramide and remaining NBD C6-ceramide using a spectrophotometer or fluorescence plate reader.

-

Calculate GCS activity as the amount of product formed per unit of protein per unit of time.

-

Analysis of Glycosphingolipids and Ceramides by LC-MS/MS

This protocol provides a general workflow for the analysis of cellular sphingolipids.

Materials:

-

Cell or tissue samples

-

Internal standards (e.g., C17-ceramide)

-

Solvents for lipid extraction (e.g., isopropanol, ethyl acetate, water)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

C18 reverse-phase column

Procedure:

-

Sample Preparation:

-

Homogenize cell pellets or tissue samples.

-

Add a known amount of internal standard to each sample for normalization.

-

-

Lipid Extraction:

-

Perform a liquid-liquid extraction using a solvent system such as isopropanol:ethyl acetate:water.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the organic (lipid-containing) phase.

-

Dry the lipid extract under nitrogen.

-

-

LC-MS/MS Analysis:

-

Resuspend the dried lipid extract in a suitable mobile phase.

-

Inject the sample onto a C18 reverse-phase column.

-

Separate the lipids using a gradient of mobile phases (e.g., water/acetonitrile/isopropanol with formic acid and ammonium formate).

-

Detect and quantify the different GSL and ceramide species using the mass spectrometer in multiple reaction monitoring (MRM) mode, based on their specific precursor and product ion transitions.

-

-

Data Analysis:

-

Integrate the peak areas for each lipid species.

-

Normalize the data to the internal standard.

-

Calculate the relative or absolute abundance of each GSL and ceramide.

-

Signaling Pathways and Cellular Effects

The inhibition of GCS by this compound triggers a cascade of events that impact several key signaling pathways, ultimately influencing cell fate.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to modulate this pathway, often leading to its inactivation. The accumulation of ceramide is thought to play a role in this process. Some studies have shown that this compound treatment can lead to a decrease in the phosphorylation of Akt, a key downstream effector of PI3K, and subsequent inactivation of mTOR.[3] The inactivation of mTOR can, in turn, induce autophagy and inhibit protein synthesis, contributing to the anti-proliferative effects of this compound.

Caption: this compound inhibits GCS, leading to ceramide accumulation and potential PI3K/Akt/mTOR pathway inhibition.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. The effect of this compound on this pathway can be context-dependent. In some cancer cells, co-treatment with this compound and a MEK/ERK inhibitor can lead to a synergistic inactivation of both the ERK and Akt-mTOR pathways, resulting in enhanced cancer cell death. This suggests that GCS inhibition can sensitize cells to the effects of MAPK pathway inhibitors.

Caption: this compound-induced GSL depletion can modulate the MAPK/ERK signaling pathway.

Experimental Workflow for Studying this compound Effects

A typical workflow to investigate the cellular effects of this compound is outlined below.

Caption: A logical workflow for investigating the multifaceted effects of this compound on cellular function.

Conclusion

This compound is a powerful pharmacological tool for the study of glycosphingolipid and ceramide biology. Its specific inhibition of glucosylceramide synthase provides a means to dissect the complex roles of these lipids in a wide array of cellular processes. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations. The elucidation of its impact on critical signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK further underscores its relevance in understanding and potentially treating diseases characterized by aberrant sphingolipid metabolism, including cancer and lysosomal storage disorders. As research in this field continues to evolve, this compound will undoubtedly remain a cornerstone for advancing our knowledge of sphingolipid-mediated cellular regulation.

References

- 1. mdpi.com [mdpi.com]

- 2. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of this compound, an inhibitor of glucosylceramide synthetase, on expression of cell surface glycolipid antigen and binding to adhesive proteins by B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. μ and κ Opioid Receptors Activate ERK/MAPK via Different Protein Kinase C Isoforms and Secondary Messengers in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structure and Synthesis of d-threo-PDMP

For Researchers, Scientists, and Drug Development Professionals

Abstract

d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP) is a synthetically derived ceramide analog and a potent, stereospecific inhibitor of glucosylceramide synthase (GCS). By blocking the initial step in the biosynthesis of most glycosphingolipids (GSLs), this compound serves as a critical tool in glycobiology research and holds therapeutic potential in oncology and neurobiology. This guide provides a comprehensive overview of the structure, stereochemistry, and enantioselective synthesis of this compound, along with detailed experimental protocols and an examination of its impact on cellular signaling pathways.

Chemical Structure and Stereochemistry

This compound is a small molecule with the chemical formula C₂₃H₃₈N₂O₃. Its structure features a phenyl group, a decanoylamino side chain, and a morpholino group attached to a propanol backbone. The biological activity of PDMP is highly dependent on its stereochemistry. The molecule possesses two chiral centers, giving rise to four possible stereoisomers. The inhibitory activity against GCS resides almost exclusively in the d-threo or (1R,2R) enantiomer.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide |

| Molecular Formula | C₂₃H₃₈N₂O₃ |

| Molecular Weight | 390.56 g/mol |

| Stereochemistry | (1R, 2R) |

| Appearance | White to off-white solid |

Enantioselective Synthesis of this compound

The enantioselective synthesis of this compound is crucial for obtaining the biologically active isomer. A common and effective strategy commences with the chiral precursor, D-serine. This multi-step synthesis involves the formation of key intermediates, including a protected Schiff base and a tosylate, which allows for the divergent synthesis of various PDMP analogs.[2]

Synthesis Pathway

The synthesis can be broadly divided into the following key transformations:

-

Protection of D-serine: D-serine is first protected to form a suitable starting material, often an O'Donnell's Schiff base.

-

Introduction of the Phenyl Group: A Grignard reaction or similar organometallic addition is used to introduce the phenyl group, establishing the first chiral center.

-

Formation of a Tosylate Intermediate: The primary alcohol is converted to a tosylate, a good leaving group for subsequent nucleophilic substitution.

-

Introduction of the Morpholino Group: Morpholine acts as a nucleophile, displacing the tosylate to introduce the morpholino moiety.

-

Deprotection and Acylation: The protecting groups are removed, and the free amine is acylated with decanoyl chloride to yield the final this compound product.

Detailed Experimental Protocol

The following protocol is a composite representation of synthetic methods described in the literature.[2]

Step 1: Formation of the O'Donnell's Schiff Base from D-serine Methyl Ester Hydrochloride To a suspension of D-serine methyl ester hydrochloride in dichloromethane, is added benzophenone imine. The reaction is stirred at room temperature until completion. The resulting Schiff base is then isolated and purified.

Step 2: Reductive Alkylation to form the β-Amino Alcohol The protected Schiff base is dissolved in an appropriate solvent and treated with a phenyl Grignard reagent (phenylmagnesium bromide) at low temperature. This is followed by a reductive workup to yield the corresponding β-amino alcohol.

Step 3: Tosylation of the Primary Alcohol The β-amino alcohol is dissolved in pyridine and cooled in an ice bath. p-Toluenesulfonyl chloride is added portion-wise, and the reaction is stirred until completion. The resulting tosylate is isolated and purified.

Step 4: Nucleophilic Substitution with Morpholine The tosylate intermediate is dissolved in a suitable solvent, and morpholine is added. The reaction mixture is heated to facilitate the displacement of the tosyl group. The protected this compound analog is then purified.

Step 5: Deprotection and N-Acylation The protecting groups on the amino and hydroxyl functionalities are removed under appropriate conditions. The resulting free amine is then acylated using decanoyl chloride in the presence of a base to yield the final product, this compound. The product is purified by chromatography.

Table 2: Summary of Reaction Steps and Reported Yields

| Step | Transformation | Key Reagents | Typical Yield (%) |

| 1 | Protection of D-serine | Benzophenone imine | >95 |

| 2 | Reductive Alkylation | Phenylmagnesium bromide | High |

| 3 | Tosylation | p-Toluenesulfonyl chloride | High |

| 4 | Morpholine Substitution | Morpholine | High |

| 5 | Deprotection & Acylation | Decanoyl chloride | High |

Spectroscopic Data

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Key Signals |

| ¹H NMR (CDCl₃) | δ 7.20-7.40 (m, 5H, Ar-H), 5.05 (d, 1H), 4.15 (m, 1H), 3.65 (t, 4H, morpholine), 2.45 (t, 4H, morpholine), 2.15 (t, 2H), 1.25 (m, 14H), 0.88 (t, 3H) |

| ¹³C NMR (CDCl₃) | δ 173.5, 141.0, 128.5, 127.8, 126.0, 75.0, 67.0, 61.5, 54.0, 53.5, 36.5, 31.8, 29.5, 29.3, 25.6, 22.6, 14.1 |

| Mass Spec (ESI) | m/z 391.3 [M+H]⁺ |

Mechanism of Action and Biological Activity

This compound is a potent and specific inhibitor of UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS).[3][4] GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, the first and rate-limiting step in the biosynthesis of most glycosphingolipids.

Table 4: Inhibitory Activity of this compound against Glucosylceramide Synthase

| Parameter | Value | Cell/Enzyme Source |

| IC₅₀ | ~5 µM | Various cell lines |

| Kᵢ | 0.7 µM | Murine liver |

By inhibiting GCS, this compound leads to two primary cellular consequences:

-

Depletion of Downstream Glycosphingolipids: The synthesis of glucosylceramide and all subsequent GSLs, such as lactosylceramide, globotriaosylceramide (Gb3), and gangliosides (e.g., GM3, GD3), is significantly reduced.[5]

-

Accumulation of Ceramide: The substrate for GCS, ceramide, accumulates within the cell. Ceramide is a bioactive lipid known to be involved in various cellular processes, including apoptosis, cell cycle arrest, and senescence.[6]

Signaling Pathways Affected by this compound

The dual effect of GSL depletion and ceramide accumulation allows this compound to modulate a variety of cellular signaling pathways.

The inhibition of GCS by this compound has been shown to induce apoptosis in various cancer cell lines, an effect at least partially attributed to the accumulation of pro-apoptotic ceramide.[5] Furthermore, recent studies have indicated that this compound can also induce the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival.

Experimental Protocols

Glucosylceramide Synthase Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory activity of compounds like this compound on GCS.

Materials:

-

Microsomal fraction from a cell line or tissue expressing GCS

-

Fluorescent ceramide analog (e.g., NBD-C6-ceramide)

-

UDP-glucose

-

This compound (or other test inhibitors)

-

Reaction buffer (e.g., Tris-HCl with appropriate cofactors)

-

Organic solvents for lipid extraction (e.g., chloroform:methanol)

-

HPLC system with a fluorescence detector

Procedure:

-

Preparation of Microsomes: Isolate the microsomal fraction from a suitable biological source, which will serve as the enzyme preparation.

-

Incubation with Inhibitor: In a microcentrifuge tube, pre-incubate the microsomal preparation with varying concentrations of this compound (and a vehicle control) and the fluorescent ceramide substrate in the reaction buffer.

-

Initiation of Reaction: Start the enzymatic reaction by adding UDP-glucose to the mixture. Incubate at 37°C for a defined period.

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol. Vortex thoroughly and centrifuge to separate the phases.

-

HPLC Analysis: Carefully collect the organic phase containing the lipids, dry it down, and reconstitute in a suitable solvent for HPLC analysis. Inject the sample onto an HPLC system equipped with a normal-phase column and a fluorescence detector.

-

Quantification: Separate the fluorescent glucosylceramide product from the unreacted fluorescent ceramide substrate. The amount of product formed is quantified by integrating the peak area, and the inhibitory effect of this compound is calculated relative to the control.

Conclusion

This compound is an invaluable tool for the study of glycosphingolipid biology and a promising lead compound for therapeutic development. Its well-defined structure and stereospecific mechanism of action make it a precise probe for dissecting the roles of GSLs and ceramide in cellular processes. The enantioselective synthesis from D-serine provides a reliable route to the active isomer, enabling further investigation into its biological functions and the development of novel analogs with improved potency and selectivity. This guide provides a foundational resource for researchers and professionals working with this important molecule.

References

Exploring the Biological Functions of Glycosphingolipids with d-threo-PDMP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological functions of glycosphingolipids (GSLs) and the utility of the synthetic ceramide analogue, d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP), as a powerful research tool to elucidate these functions. By competitively inhibiting glucosylceramide synthase (GCS), the enzyme responsible for the initial glucosylation of ceramide, this compound effectively depletes a wide range of downstream GSLs, allowing for the investigation of their roles in various cellular processes.

Biological Functions of Glycosphingolipids

Glycosphingolipids are integral components of the plasma membrane, where they are not merely structural lipids but also key players in a multitude of cellular activities. They are particularly enriched in lipid rafts, specialized membrane microdomains that serve as platforms for signal transduction.[1]

Key functions of GSLs include:

-

Cell-Cell Recognition and Communication: The complex carbohydrate structures of GSLs, known as glycans, extend into the extracellular space and mediate interactions with GSLs on neighboring cells (trans-recognition).[2] This is crucial for tissue formation and maintenance.

-

Modulation of Membrane Protein Function: GSLs can interact with and modulate the activity of membrane proteins, such as receptor tyrosine kinases (RTKs), within the same membrane (cis-regulation).[2] For example, the ganglioside GM3 has been shown to inhibit the epidermal growth factor receptor (EGFR).[3][4]

-

Signal Transduction: GSLs are involved in various signaling pathways, including the MAPK and PI3K/Akt cascades, thereby influencing cell proliferation, differentiation, migration, and survival.[5][6]

-

Host-Pathogen Interactions: Many pathogens, including bacteria and viruses, as well as toxins, utilize specific GSLs as receptors to gain entry into host cells.[7]

-

Immune System Modulation: GSLs play a role in the function of immune cells, including their activation and differentiation.[5]

This compound: A Tool for Glycosphingolipid Research

This compound is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the biosynthesis of most GSLs.[8][9] The D-threo isomer is the biologically active form, while the L-threo enantiomer can have opposing, stimulatory effects on GSL synthesis.[7]

By inhibiting GCS, this compound leads to a time- and concentration-dependent depletion of glucosylceramide and all downstream GSLs, including lactosylceramides, globosides, and gangliosides.[7] This depletion allows researchers to study the cellular consequences of GSL deficiency. A secondary effect of GCS inhibition is the potential accumulation of the substrate, ceramide, which is itself a bioactive lipid involved in processes such as apoptosis.[8]

Beyond its primary role as a GCS inhibitor, this compound has been reported to have other cellular effects, including the alteration of cholesterol homeostasis and the induction of lysosomal lipid accumulation.[10] These off-target effects should be considered when interpreting experimental results.

Quantitative Data on the Effects of this compound

The efficacy of this compound in inhibiting GCS and affecting cellular processes is dependent on the cell type and experimental conditions. The following tables summarize some of the reported quantitative effects.

| Parameter | Cell Line/System | Value | Reference |

| IC50 for GCS | Mouse Brain | 5 µM | [1] |

| IC50 for cell viability | Various cancer cell lines | 10 - 50 µM | [11] |

| Ki for GCS (vs. ceramide) | - | 0.7 µM | [1] |

Table 1: Inhibitory Constants of this compound

| Cell Line | This compound Concentration | Duration of Treatment | Effect on GSLs | Effect on Signaling/Cellular Process | Reference |

| HepG2 | 40 µM | - | GM3 content decreased to 22.3% of control | 185.1% increase in insulin-stimulated IR autophosphorylation; 286% increase in phosphorylated Akt1 | [12] |

| B16 Melanoma | 10-15 µM | 20 hours | Inhibition of glycolipid synthesis | Inhibition of cell adhesion | [8] |

| Glomerular Mesangial Cells | 20 µM | 24 hours | Reduction in GM3 levels | Stimulation of cell proliferation | [9] |

| Rat Explants | 5-20 µM | 2 days | - | Dose-dependent inhibition of neurite growth | [9] |

| Cortical Neurons | 5-40 µM | 8 days | - | Significant reduction in synchronous Ca2+ oscillations | [9] |

| HeLa | 40 µM | - | - | 50% cell death | [13] |

Table 2: Cellular Effects of this compound Treatment

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Cell Culture and Treatment with this compound

-

Cell Culture: Culture cells in their appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For example, HeLa and NIH/3T3 cells can be cultured in DMEM with 10% FBS.

-

This compound Stock Solution Preparation: Dissolve this compound hydrochloride in sterile water to create a 4 mM stock solution. Gentle warming at 40°C and sonication may be required to fully dissolve the compound.[1]

-

Sterilization and Storage: Sterilize the stock solution by passing it through a 0.22 µm filter. Store the stock solution at 4°C for up to one month.[1]

-

Cell Treatment: On the day of the experiment, dilute the this compound stock solution directly into the cell culture medium to achieve the desired final concentration (typically in the range of 5-40 µM).[1]

-

Incubation: Incubate the cells with the this compound-containing medium for the desired period (ranging from hours to several days, e.g., 1-6 days).[1]

-

Controls: Include a vehicle control (medium with the same volume of sterile water used to dilute the this compound) in all experiments.

Analysis of Glycosphingolipids by HPTLC-MS

-

Lipid Extraction:

-

Harvest cells and wash with cold PBS.

-

Extract total lipids using a sequential extraction with chloroform:methanol:water (1:2:0.75, v/v/v), followed by chloroform:methanol (1:1, v/v), and finally chloroform:methanol (2:1, v/v).[14]

-

Sonicate the cell pellet in each solvent mixture for 10 minutes and centrifuge to collect the supernatant. Pool the supernatants.

-

-

Purification of GSLs:

-

Apply the pooled lipid extract to a DEAE-Sephadex column to separate neutral and acidic GSLs.

-

Perform a mild alkaline treatment to remove glycerophospholipids.

-

Further purify the GSLs using a reversed-phase cartridge.[15]

-

-

HPTLC Separation:

-

Spot the purified GSL extracts onto a high-performance thin-layer chromatography (HPTLC) plate.

-

Develop the plate in a suitable solvent system (e.g., chloroform:methanol:0.25% aqueous CaCl2, 50:40:10, v/v/v).

-

-

Detection and Analysis:

-

Visualize the GSL bands by staining with a reagent such as orcinol-sulfuric acid.

-

For structural analysis, directly couple the HPTLC plate to a mass spectrometer (e.g., MALDI-TOF MS) to obtain mass spectra of the separated GSLs.[15]

-

Cell Adhesion Assay

-

Plate Coating:

-

Coat wells of a 48-well plate with an extracellular matrix protein (e.g., fibronectin, laminin, or collagen IV) by incubating with a solution of the protein (e.g., 200 µl/well) for 2 hours at room temperature.[16]

-

As a negative control, coat some wells with bovine serum albumin (BSA).

-

-

Blocking:

-

Remove the coating solution and wash the wells twice with PBS.

-

Block non-specific binding by incubating the wells with a blocking solution (e.g., DMEM with 10% FBS or 1% BSA in PBS) for 30 minutes at 37°C.[16]

-

-

Cell Seeding:

-

Treat cells with this compound or vehicle as described in section 4.1.

-

Harvest the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.

-

Resuspend the cells in serum-free medium at a concentration of 0.1-1.0 x 10^6 cells/ml.[17]

-

Add 150 µl of the cell suspension to each coated well.

-

-

Incubation and Washing:

-

Quantification of Adherent Cells:

-

Colorimetric Method: Add a cell stain solution (e.g., Crystal Violet) and incubate for 10 minutes. Wash away excess stain, air dry, and then add an extraction solution. Measure the absorbance of the extracted stain at 560 nm.[18]

-

Fluorometric Method: Add a lysis buffer containing a fluorescent dye that binds to nucleic acids (e.g., CyQuant® GR Dye). Incubate for 20 minutes and measure fluorescence at 480 nm excitation and 520 nm emission.[17]

-

Western Blotting for Phosphorylated Signaling Proteins

-

Cell Lysis:

-

After treatment with this compound, wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-EGFR, anti-phospho-Akt, anti-phospho-ERK). Recommended dilutions are typically 1:1000 in 5% BSA in TBST.[19][20]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP at a 1:2000 dilution) for 1 hour at room temperature.[19]

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Total Protein Control:

-

To normalize for protein loading, strip the membrane and re-probe with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the protein of interest.

-

Visualizing Glycosphingolipid-Modulated Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways influenced by GSLs and their modulation by this compound.

Caption: Inhibition of GSL biosynthesis by this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Association of Src family tyrosine kinase Lyn with ganglioside GD3 in rat brain. Possible regulation of Lyn by glycosphingolipid in caveolae-like domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ganglioside GM3 inhibition of EGF receptor mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epidermal growth factor receptor tyrosine kinase is modulated by GM3 interaction with N-linked GlcNAc termini of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MAPK Family Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 6. Ceramide-Enriched Membrane Domains Contribute to Targeted and Nontargeted Effects of Radiation through Modulation of PI3K/AKT Signaling in HNSCC Cells [mdpi.com]

- 7. antibodiesinc.com [antibodiesinc.com]

- 8. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. researchgate.net [researchgate.net]

- 12. p44/42 MAPK (Erk1/2) Antibody | Cell Signaling Technology [cellsignal.com]

- 13. D-M159 Synergistically Induces Apoptosis in HeLa Cells Through Endoplasmic Reticulum Stress and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

D-threo-PDMP in Cell Lines: A Technical Guide to Preliminary Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of preliminary studies on D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP), a widely utilized synthetic ceramide analogue. The document details its core mechanism of action, summarizes its effects on various cell lines, and provides comprehensive experimental protocols for key assays. The information is presented to facilitate further research and drug development efforts centered on this compound.

Core Mechanism of Action

This compound is a potent and specific inhibitor of UDP-glucose:ceramide glucosyltransferase (glucosylceramide synthase, GCS). This enzyme catalyzes the first step in the biosynthesis of most glycosphingolipids (GSLs) by transferring glucose from UDP-glucose to ceramide.[1] The inhibition of GCS by this compound leads to two primary cellular consequences: the depletion of glucosylceramide and downstream GSLs, and the accumulation of the precursor, ceramide.[2] Ceramide itself is a bioactive lipid that can act as a second messenger in various signaling pathways, notably those leading to apoptosis.[2][3]

Quantitative Data on this compound Activity

| Target | IC50 Value | Assay Condition |

| Glucosylceramide Synthase (GCS) | 5 µM | Enzyme kinetic analysis[1] |

Table 1. IC50 Value of this compound against its primary molecular target.

| Cell Line | Concentration Range | Observed Effect | Reference |

| B16 Melanoma | 10 - 25 µM | Inhibition of cell binding to laminin and collagen | [4] |

| Pancreatic Cancer Cells | Not specified | Sensitization to MEK/ERK inhibitor AZD-6244 | [5] |

| MC3T3-E1 Osteoblasts | Not specified | Inhibition of mTORC1 activity | [6] |

| General Use | 5 - 20 µM | Dependent on cell type and treatment duration for GSL depletion | [1] |

Table 2. Effective concentrations of this compound in various cell line studies.

Effects on Cellular Signaling Pathways

Ceramide-Induced Apoptosis

The accumulation of ceramide resulting from GCS inhibition is a primary driver of apoptosis in susceptible cells. Ceramide can modulate multiple signaling pathways to initiate programmed cell death. This includes the activation of caspase cascades, which are central to the execution phase of apoptosis.[3]

Inhibition of mTORC1 Signaling

Recent studies have revealed a novel mechanism of action for this compound, independent of its GCS inhibitory activity. It has been shown to inhibit the mammalian target of rapamycin complex 1 (mTORC1) by inducing its translocation from the lysosomal surface, where it is activated, to the endoplasmic reticulum. This leads to a decrease in the phosphorylation of mTORC1's downstream targets and can impact cell growth and proliferation.[6]

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments commonly performed in the preliminary study of this compound in cell lines.

Glucosylceramide Synthase (GCS) Inhibition Assay (Cell-Based)

This protocol describes a method to assess the inhibition of GCS in intact cells by measuring the reduction of glycosphingolipid synthesis.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 4 mM in an appropriate solvent)

-

Phosphate-buffered saline (PBS)

-

Cell scraper

-

Chloroform/Methanol solvent mixtures (2:1 and 1:1, v/v)

-

Nitrogen evaporator

-

HPTLC plates and developing chamber

-

Densitometer

Protocol:

-

Cell Seeding: Plate cells at a desired density (e.g., 5 x 10^6 cells) in 15-cm culture dishes and allow them to adhere overnight.

-

Drug Treatment: The next day, replace the medium with fresh medium containing this compound at final concentrations typically ranging from 5-20 µM. Include a vehicle-only control.

-

Incubation: Culture the cells for a period of 1 to 6 days, depending on the cell type and the desired extent of GSL depletion.

-

Lipid Extraction:

-

Wash the cells with PBS and harvest them using a cell scraper.

-

Perform a two-step total lipid extraction, first with chloroform/methanol (2:1, v/v) and then with chloroform/methanol (1:1, v/v), incubating for 1 hour at 40°C for each step.

-

Combine the extracts and dry them under a stream of nitrogen.

-

-

Lipid Fractionation and Analysis:

-

Resuspend the dried lipids and partition them into acidic and neutral fractions using appropriate chromatography techniques (e.g., Sep-Pak C18 cartridges).

-

Spot the lipid fractions onto an HPTLC plate.

-

Develop the plate using a suitable solvent system to separate the different GSL species.

-

Visualize the lipid bands (e.g., using primuline spray).

-

-

Quantification: Quantify the intensity of the GSL bands using densitometry to determine the extent of inhibition compared to the control.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound by measuring the metabolic activity of cells.

References

- 1. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Therapeutic Implications of Ceramide-Regulated Signaling Cascades - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Effects of this compound, an inhibitor of glucosylceramide synthetase, on expression of cell surface glycolipid antigen and binding to adhesive proteins by B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PDMP, a ceramide analogue, acts as an inhibitor of mTORC1 by inducing its translocation from lysosome to endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Glucosylceramide Synthase Inhibitor d-threo-PDMP: A Technical Guide to its Effects on Ganglioside Biosynthesis

Abstract

This technical guide provides an in-depth analysis of the synthetic ceramide analog, d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP), a potent and widely utilized inhibitor of glucosylceramide synthase (GCS). By competitively inhibiting the initial step in the biosynthesis of most glycosphingolipids, this compound serves as an invaluable tool for researchers, scientists, and drug development professionals investigating the roles of gangliosides in cellular processes. This document details the mechanism of action of this compound, presents quantitative data on its effects on ganglioside levels, outlines key experimental protocols for its use, and provides visual representations of the relevant biochemical pathways and experimental workflows.

Introduction

Gangliosides are sialic acid-containing glycosphingolipids that are integral components of the outer leaflet of the plasma membrane in eukaryotic cells. They play crucial roles in a myriad of cellular functions, including cell-cell recognition, adhesion, signal transduction, and modulation of membrane protein function. The biosynthesis of the major ganglioside series (a-, b-, and c-series) originates from the formation of glucosylceramide (GlcCer) from ceramide and UDP-glucose, a reaction catalyzed by the enzyme UDP-glucose:N-acylsphingosine glucosyltransferase, more commonly known as glucosylceramide synthase (GCS; EC 2.4.1.80)[1].

d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (this compound) is a synthetic analog of ceramide that acts as a specific and potent inhibitor of GCS[1][2]. Its stereospecificity is critical, as only the d-threo isomer (1R, 2R) effectively inhibits GlcCer synthesis, while the l-threo enantiomer can have the opposite effect, stimulating ganglioside biosynthesis[2][3]. By depleting cells of GlcCer and consequently its downstream products, including gangliosides, this compound has become an essential pharmacological tool for elucidating the multifaceted functions of these complex lipids in both normal physiology and disease states, such as cancer and neurodegenerative disorders.

Mechanism of Action

This compound exerts its inhibitory effect on ganglioside biosynthesis by directly targeting glucosylceramide synthase. GCS is the pivotal enzyme that catalyzes the transfer of glucose from UDP-glucose to the C1-hydroxyl group of ceramide, forming glucosylceramide. This is the committed step for the synthesis of hundreds of different glucosphingolipids, including the major classes of gangliosides.

Kinetic analyses have demonstrated that this compound acts as a mixed-type inhibitor, competitive with respect to the substrate ceramide[1]. This inhibition leads to a reduction in the cellular pool of GlcCer, thereby limiting the substrate available for lactosylceramide synthase and the subsequent glycosyltransferases that build the complex carbohydrate chains of gangliosides like GM3, GM2, GM1, and the GD, GT, and GQ series. Consequently, treatment of cells with this compound results in the accumulation of the precursor, ceramide, and a dose-dependent decrease in the levels of most downstream gangliosides[3][4].

Quantitative Effects on Ganglioside Biosynthesis

The application of this compound results in measurable, dose-dependent reductions in ganglioside levels across various cell types. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Enzyme/System | Reference |

| IC₅₀ | 5 µM | Glucosylceramide Synthase | [1] |

| Kᵢ | 0.7 µM | Glucosylceramide Synthase | [1] |

| IC₅₀ (D-threo-P4 analog) | 0.5 µM | Glucosylceramide Synthase (MDCK cells) | [5] |

| Table 1: Inhibitory Constants of this compound and Analogs against Glucosylceramide Synthase. |

| Cell Line / Model | Ganglioside(s) | This compound Conc. | Treatment Time | Observed Effect | Reference |

| B16 Melanoma Cells | GlcCer, LacCer | Not Specified | Not Specified | Considerable decrease | [6] |

| B16 Melanoma Cells | GM3 | Not Specified | Not Specified | Little effect on total content, but reduced surface expression | [6] |

| Glomerular Mesangial Cells | GM3 | 20 µM | 24 h | Specific reduction in GM3 levels | [4] |

| Neurons | GM1, GD1a, GD1b, GT1b | 10 µM | Not Specified | ~38% decrease in levels compared to control | [7] |

| Rat Neocortical Explants | Total Gangliosides | 5-20 µM | 2 days | Dose-dependent inhibition of neurite growth | [4] |

| Table 2: Effects of this compound on Ganglioside Levels in Various Cell Models. |

Experimental Protocols

The following section details common methodologies for studying the effects of this compound on ganglioside biosynthesis.

General Cell Culture and this compound Treatment

-

Cell Seeding: Plate cells (e.g., B16 melanoma, SH-SY5Y neuroblastoma, primary neurons) at a desired density (e.g., 5 x 10⁶ cells per 15-cm dish) and allow them to adhere overnight in standard culture medium.

-

Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 4 mM in ethanol or DMSO). The stock solution is stable at 4°C for at least one month.

-

Treatment: On the following day, replace the culture medium with fresh medium containing the desired final concentration of this compound (typically ranging from 5-25 µM, depending on the cell type and experimental duration) or the vehicle control.

-

Incubation: Culture the cells for the desired period (e.g., 1 to 6 days).

-

Cell Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells from the dish into PBS and centrifuge to pellet the cells. The cell pellet is now ready for lipid extraction.

Lipid Extraction and Purification

This protocol is adapted from the Folch method, commonly used for total lipid extraction.

-

Initial Extraction: Resuspend the cell pellet in a solvent mixture. A common ratio is chloroform:methanol (2:1, v/v). For a pellet from a 15-cm dish, 10 mL can be used. Vortex thoroughly and incubate for 1 hour at 40°C.

-

Second Extraction: Centrifuge the sample and collect the supernatant. Re-extract the pellet with chloroform:methanol (1:1, v/v) for 1 hour at 40°C.

-

Combine and Dry: Combine the supernatants from both extractions and dry the total lipid extract under a stream of nitrogen gas.

-

Phase Partitioning: To separate gangliosides from other lipids, resuspend the dried lipids in a biphasic solvent system, such as chloroform:methanol:water (e.g., 1:1:1 ratio). Centrifuge to separate the phases. Gangliosides will partition into the upper aqueous phase.

-

Purification (Optional): The ganglioside-containing upper phase can be further purified using a Sep-Pak C18 cartridge. After loading the sample, wash the cartridge with distilled water to remove salts and elute the gangliosides with methanol, followed by a chloroform:methanol mixture.

-

Final Preparation: Dry the purified ganglioside fraction under nitrogen. The sample is now ready for analysis.

Analysis of Gangliosides by High-Performance Thin-Layer Chromatography (HPTLC)

-

Sample Preparation: Re-dissolve the dried ganglioside extract in a small volume of chloroform:methanol (1:1, v/v).

-

Plate Application: Spot the samples, alongside known ganglioside standards (e.g., GM1, GM2, GM3, GD1a, GD1b), onto an HPTLC silica gel 60 plate.

-

Chromatography: Develop the plate in a chromatography tank containing a suitable solvent system, such as chloroform:methanol:0.25% aqueous CaCl₂ (50:40:10, v/v/v).

-

Visualization: After development, dry the plate and visualize the ganglioside bands by spraying with a reagent such as resorcinol-HCl (for sialic acids) and heating. Gangliosides will appear as purple-blue bands.

-

Quantification: Quantify the intensity of the bands using a densitometer and software like ImageJ. Compare the sample band intensities to the standards to determine the relative amounts of each ganglioside.

Glucosylceramide Synthase (GCS) Activity Assay (In Vitro)

This assay measures the activity of GCS in cell lysates using a fluorescent ceramide analog.

-

Cell Lysate Preparation: Homogenize cultured cells in a suitable lysis buffer on ice. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Substrate Preparation: Prepare the fluorescent substrate, N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-d-erythro-sphingosine (NBD C₆-ceramide), complexed to bovine serum albumin (BSA).

-

Reaction Mixture: In a microcentrifuge tube, combine the cell lysate, UDP-glucose, and the NBD C₆-ceramide substrate. Include tubes with varying concentrations of this compound to determine its inhibitory effect.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Lipid Extraction: Stop the reaction and extract the lipids using a chloroform:methanol solvent system as described in section 4.2.

-

Analysis: Separate the fluorescent product (NBD C₆-glucosylceramide) from the unreacted substrate (NBD C₆-ceramide) using HPLC with a fluorescence detector (excitation ~470 nm, emission ~530 nm).

-

Data Analysis: Calculate the GCS activity based on the amount of NBD C₆-glucosylceramide produced, normalized to the protein concentration of the lysate and the incubation time.

Experimental and Logical Workflows

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on cellular ganglioside profiles.

Conclusion

This compound is a cornerstone pharmacological agent for the study of glycosphingolipid biology. Its specific and potent inhibition of glucosylceramide synthase provides a reliable method for depleting cellular gangliosides, thereby enabling the investigation of their diverse biological roles. This guide has provided a comprehensive overview of its mechanism of action, quantitative effects, and detailed experimental protocols for its application in a research setting. The proper application of these methodologies will continue to advance our understanding of the critical functions of gangliosides in health and disease, and may aid in the development of novel therapeutic strategies targeting glycosphingolipid metabolism.

References

- 1. Metabolism of Glycosphingolipids and Their Role in the Pathophysiology of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Effects of this compound, an inhibitor of glucosylceramide synthetase, on expression of cell surface glycolipid antigen and binding to adhesive proteins by B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for d-threo-PDMP in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP) is a widely utilized synthetic ceramide analog. It serves as a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial glycosylation of ceramide to form glucosylceramide. This step is pivotal in the biosynthesis of most glycosphingolipids (GSLs). By blocking this pathway, this compound leads to a significant reduction in the cellular levels of downstream GSLs and a concurrent accumulation of the precursor, ceramide. This modulation of sphingolipid metabolism has profound effects on various cellular processes, making this compound a valuable tool for studying the roles of GSLs and ceramide in cell signaling, proliferation, apoptosis, and drug resistance.

Mechanism of Action

This compound acts as a competitive inhibitor of glucosylceramide synthase with respect to ceramide. This inhibition blocks the synthesis of glucosylceramide, the precursor for a vast array of complex glycosphingolipids, including lactosylceramide, gangliosides (e.g., GM3, GD3), and globo-series GSLs.[1][2] The metabolic block leads to two primary cellular consequences: the depletion of GSLs and the accumulation of ceramide.[3][4] Ceramide itself is a bioactive lipid known to be involved in various signaling pathways, including those leading to apoptosis.[3][4]

Data Presentation

The following tables summarize the quantitative effects of this compound on cell viability and sphingolipid levels in different cell lines.

Table 1: Effect of this compound on Cell Viability of CHO-K1 Cells

| This compound Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 5 | ~100 |

| 10 | ~100 |

| 15 | ~100 |

| 20 | ~80*** |

*Data adapted from a study on CHO-K1 cells treated for a specified period. ***p < 0.001 compared to control.

Table 2: Effect of this compound on Glycosphingolipid Content in CHO-K1 Cells

| This compound Concentration (µM) | Glycosphingolipid Content (%) |

| 0 (Control) | 100 |

| 5 | ~50 |

| 15 | ~20 |

*Data represents densitometric analysis of thin-layer chromatography (TLC) from a study on CHO-K1 cells. ***p < 0.001 compared to control.

Table 3: Effect of this compound on Sphingolipid Levels in HL-60/DNR Cells

| Treatment | Ceramide Levels (Fold Change) | Glucosylceramide Levels (Fold Change) |

| Control | 1.0 | 1.0 |

| 10 µM this compound | ~1.5* | ~0.2**** |

*Data adapted from a study on drug-resistant HL-60/DNR cells treated for a specified period.[2] *p < 0.05, ****p < 0.0001 compared to control.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol provides a general guideline for preparing a this compound stock solution.

Materials:

-

This compound hydrochloride powder

-

Sterile water or DMSO[5]

-

0.22 µm sterile filter

-

Sterile microcentrifuge tubes or vials

Procedure:

-

To prepare a 4 mM stock solution, dissolve the appropriate amount of this compound hydrochloride in sterile water.[6] Gentle warming at 40°C and sonication can aid in dissolution.[6] Alternatively, this compound can be dissolved in DMSO.[5]

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.[6]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at 4°C for short-term use (up to one month) or at -20°C for long-term storage.[6]

Cell Viability Assay using MTT

This protocol describes a method for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

MTT solution (5 mg/mL in sterile PBS)[8]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multiskan plate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

-

Following the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[8]

-

After the incubation with MTT, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and PI staining followed by flow cytometry analysis.[9][10]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

6-well cell culture plates or T25 flasks

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates or T25 flasks and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle control.

-

After treatment, harvest the cells. For adherent cells, gently trypsinize and collect the cells. Combine with any floating cells from the supernatant.

-

Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet in PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

The cell populations can be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Visualization of Signaling Pathways and Workflows

Caption: Workflow for cell-based assays with this compound.

Caption: Mechanism of action of this compound.

Caption: Ceramide-mediated apoptosis pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous Inhibition of Ceramide Hydrolysis and Glycosylation Synergizes to Corrupt Mitochondrial Respiration and Signal Caspase Driven Cell Death in Drug-Resistant Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D,L-threo-PDMP, Glucosylceramide synthase inhibitor (CAS 109836-82-0) | Abcam [abcam.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Optimal Concentration of D-threo-PDMP for In Vitro Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) is a potent and widely used inhibitor of glucosylceramide synthase (GCS), the key enzyme in the biosynthesis of most glycosphingolipids. By blocking the conversion of ceramide to glucosylceramide, this compound leads to a depletion of downstream glycosphingolipids and an accumulation of ceramide. This modulation of sphingolipid metabolism has profound effects on various cellular processes, including cell growth, proliferation, apoptosis, and signaling. Determining the optimal concentration of this compound is critical for achieving the desired biological effect in in vitro studies without inducing off-target cytotoxicity. This document provides detailed application notes and experimental protocols to guide researchers in utilizing this compound effectively.

Data Presentation

The optimal concentration of this compound is highly dependent on the cell type, the duration of the treatment, and the specific biological question being investigated. The following tables summarize quantitative data from various in vitro studies.

Table 1: Effective Concentrations of this compound in Various Cell Lines

| Cell Line | Assay | Concentration (µM) | Incubation Time | Observed Effect |

| IGROV1, BG1, HT29 | MTT Assay | IC50: ~20-50 | 24-72 hours | Decreased cell viability[1] |

| T47D | MTT Assay | IC50: ~40-50 | 24-72 hours | Decreased cell viability[1] |

| HepG2 | GM3 Quantification | 40 | Not Specified | 77.7% decrease in GM3 content[2] |

| B16 Melanoma | Adhesion Assay | 10-15 | 20 hours | Inhibition of cell adhesion |

| Rat Cortical Neurons | Calcium Oscillation | 5-40 | 8 days | Reduction in synchronous Ca2+ oscillations |

| Rat Explants | Neurite Growth | 5-20 | 2 days | Dose-dependent inhibition of neurite growth |

| Glomerular Mesangial Cells | Proliferation | 20 | 24 hours | Stimulation of cell proliferation |

Table 2: IC50 Values of this compound for Glucosylceramide Synthase Inhibition

| Enzyme Source | IC50 (µM) |

| Human GCS | ~15 nM (for a potent analog) |

| Mouse GCS | ~190 nM (for a potent analog) |

| General | 5 |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound hydrochloride (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 20 mM or 50 mM stock solution of this compound by dissolving the powder in DMSO.[1]

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

Cell Culture and Treatment

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Cell culture plates or flasks

-

This compound stock solution

Protocol:

-

Culture cells in a humidified incubator at 37°C with 5% CO2.

-

Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

-

Allow cells to adhere and stabilize overnight.

-

The following day, dilute the this compound stock solution to the desired final concentrations in fresh, pre-warmed complete culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Cell Viability Assessment using MTT Assay

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Plate reader

Protocol:

-

Following the treatment period, add 10-20 µL of MTT solution to each well.[3]

-

Incubate the plate for 3-4 hours at 37°C in a humidified incubator, allowing viable cells to metabolize the MTT into formazan crystals.

-

After incubation, carefully remove the medium.

-

Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.[3]

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

Materials:

-

Cells treated with this compound in a 6-well plate

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4]

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[4]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis of mTOR Signaling Pathway

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Lyse the treated cells and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

Signaling Pathways

Experimental Workflow

References

- 1. academic.oup.com [academic.oup.com]

- 2. Glucosylceramide synthase inhibitors D-PDMP and D-EtDO-P4 decrease the GM3 ganglioside level, differ in their effects on insulin receptor autophosphorylation but increase Akt1 kinase phosphorylation in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

d-threo-PDMP solubility and stock solution preparation

For Researchers, Scientists, and Drug Development Professionals

D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP), a synthetic analog of ceramide, is a potent and specific inhibitor of glucosylceramide synthase (GCS). This enzyme catalyzes the formation of glucosylceramide, a precursor for most glycosphingolipids. By blocking this initial step, this compound serves as a valuable tool for studying the roles of glycosphingolipids in various cellular processes. These processes include cell growth, differentiation, adhesion, and signaling. Its utility extends to research in cancer, neurodegenerative diseases, and lysosomal storage disorders.

These application notes provide detailed information on the solubility of this compound and protocols for the preparation of stock solutions to aid in experimental design and execution.

Data Presentation: Solubility of this compound

The solubility of this compound can vary depending on whether it is the free base or the hydrochloride (HCl) salt. The data presented below is for the more commonly used hydrochloride salt.

| Solvent | Solubility (approximate) | Notes |

| Water | 50 mg/mL[1] | Heating to 40-50°C and sonication may be required to fully dissolve the compound.[2][3] |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[4] | Soluble.[5] |

| Ethanol | ~50 mg/mL[4] | Soluble.[5][6] |

| Methanol | Soluble[5][6][7] | Quantitative data not consistently available. |

| Dimethyl formamide (DMF) | ~25 mg/mL[4] | |

| Ethanol:PBS (pH 7.2) (1:5) | ~0.05 mg/mL[4] | For aqueous buffers, it is recommended to first dissolve in ethanol.[4] |

Note: The solubility can be affected by temperature, pH, and the purity of the compound. It is always recommended to test solubility with a small amount of the compound before preparing a large stock solution.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent (DMSO or Ethanol)

This protocol is suitable for preparing a concentrated stock solution that can be further diluted in aqueous media for cell culture experiments.

Materials:

-

This compound hydrochloride powder

-

Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

-

Sterile, conical-bottom polypropylene or glass vials

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound hydrochloride powder.

-

Adding the Solvent: Add the appropriate volume of DMSO or ethanol to the vial containing the this compound powder to achieve the desired concentration (e.g., for a 10 mM stock solution from a compound with a molecular weight of 427.02 g/mol , dissolve 4.27 mg in 1 mL of solvent).

-

Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution, but avoid excessive heat.

-

Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter into a new sterile vial. This is particularly important for cell culture experiments.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8]

Protocol 2: Preparation of an Aqueous Stock Solution

This protocol is for preparing a stock solution directly in water.

Materials:

-

This compound hydrochloride powder

-

Sterile, deionized or distilled water

-

Sterile, conical-bottom polypropylene or glass vials

-

Vortex mixer

-

Water bath or sonicator

-

Pipettes and sterile filter tips

Procedure:

-

Weighing the Compound: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile vial.

-

Adding Water: Add the appropriate volume of sterile water to the vial.

-

Dissolution: Tightly cap the vial and vortex. To facilitate dissolution, heat the solution to 40-50°C in a water bath or use a sonicator until the compound is fully dissolved.[2][3] The solution should be clear and colorless.[1]

-

Sterilization: Filter the aqueous solution through a 0.22 µm membrane filter into a sterile container.[3]

-

Storage: Store the aqueous stock solution at 4°C. It is recommended to use the aqueous solution within a short period (e.g., one month) to ensure stability.[3] For longer-term storage, refer to the organic solvent protocol.

Mandatory Visualizations

Signaling Pathway Inhibition by this compound

Caption: Inhibition of Glucosylceramide Synthase by this compound.

Experimental Workflow: Stock Solution Preparation